molecular formula C14H22O8 B14509752 Tetramethyl hexane-1,1,6,6-tetracarboxylate CAS No. 63255-85-6

Tetramethyl hexane-1,1,6,6-tetracarboxylate

Cat. No.: B14509752
CAS No.: 63255-85-6
M. Wt: 318.32 g/mol
InChI Key: SJTGAYNCRVRFLS-UHFFFAOYSA-N
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Description

Tetramethyl hexane-1,1,6,6-tetracarboxylate is a chemical compound with the molecular formula C14H22O8 It is known for its unique structure, which includes four ester groups attached to a hexane backbone

Preparation Methods

The synthesis of tetramethyl hexane-1,1,6,6-tetracarboxylate typically involves esterification reactions. One common method is the reaction of hexane-1,1,6,6-tetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Tetramethyl hexane-1,1,6,6-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetramethyl hexane-1,1,6,6-tetracarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials due to its ester functionality.

Mechanism of Action

The mechanism of action of tetramethyl hexane-1,1,6,6-tetracarboxylate involves its reactivity with various chemical reagents. The ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Tetramethyl hexane-1,1,6,6-tetracarboxylate can be compared with other similar compounds such as:

    Hexane-1,1,6,6-tetracarboxylic acid: The parent acid of the ester.

    Tetramethyl succinate: A simpler ester with two ester groups.

    Tetramethyl adipate: Another ester with a different carbon chain length.

The uniqueness of this compound lies in its four ester groups, which provide multiple sites for chemical reactions and make it a versatile compound in various applications.

Properties

CAS No.

63255-85-6

Molecular Formula

C14H22O8

Molecular Weight

318.32 g/mol

IUPAC Name

tetramethyl hexane-1,1,6,6-tetracarboxylate

InChI

InChI=1S/C14H22O8/c1-19-11(15)9(12(16)20-2)7-5-6-8-10(13(17)21-3)14(18)22-4/h9-10H,5-8H2,1-4H3

InChI Key

SJTGAYNCRVRFLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCC(C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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